Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position, a methoxy group at the 6-position, and an ethyl ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methoxy-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)nicotinic acid.
Reduction: Formation of 6-methoxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then exert its effects on various biological pathways .
Comparison with Similar Compounds
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: Similar structure but with a phenyl group at the 6-position and a methyl ester group.
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Contains a chloro group at the 2-position instead of a methoxy group.
Methyl 6-(aminomethyl)picolinate: Features an aminomethyl group at the 6-position and a methyl ester group.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10F3NO3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(16-2)4-7(6)10(11,12)13/h4-5H,3H2,1-2H3 |
InChI Key |
VVAZUYPTOQJNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C(F)(F)F)OC |
Origin of Product |
United States |
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